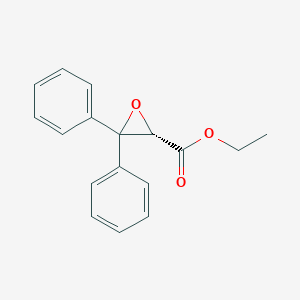

2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 2-oxiranecarboxylique, 3,3-diphényl-, ester éthylique, (2S)- est un composé organique appartenant à la classe des oxiranes, qui sont des éthers cycliques à trois chaînons. Ce composé est caractérisé par la présence d’un groupe ester d’acide carboxylique et de deux groupes phényles liés au cycle oxirane. C’est une molécule chirale avec la configuration (2S)-, ce qui la rend optiquement active.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 2-oxiranecarboxylique, 3,3-diphényl-, ester éthylique, (2S)- implique généralement la réaction de l’acide 3,3-diphényl-2-propénoïque avec le chloroformiate d’éthyle en présence d’une base telle que la triéthylamine. La réaction se déroule via la formation d’un intermédiaire, qui subit une cyclisation pour former le cycle oxirane. Les conditions de réaction impliquent généralement des températures allant de 0 °C à la température ambiante et une atmosphère inerte pour empêcher les réactions secondaires indésirables .

Méthodes de production industrielle

À l’échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de catalyseurs tels que les amines tertiaires peut améliorer la vitesse de réaction et la sélectivité. Le processus de purification implique généralement une recristallisation ou une chromatographie pour obtenir l’énantiomère souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 2-oxiranecarboxylique, 3,3-diphényl-, ester éthylique, (2S)- subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le cycle oxirane peut être ouvert par des nucléophiles tels que les amines, les alcools et les thiols, conduisant à la formation de β-hydroxy esters.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool ou le cycle oxirane en diol.

Réactifs et conditions courants

Substitution nucléophile : Amines tertiaires, alcools et thiols en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Principaux produits formés

Substitution nucléophile : β-hydroxy esters.

Oxydation : Acides carboxyliques ou cétones.

Réduction : Alcools ou diols.

Applications De Recherche Scientifique

L’acide 2-oxiranecarboxylique, 3,3-diphényl-, ester éthylique, (2S)- a plusieurs applications en recherche scientifique :

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.

Industrie : Utilisé dans la production de polymères, de résines et d’autres matériaux.

Mécanisme D'action

Le mécanisme d’action de l’acide 2-oxiranecarboxylique, 3,3-diphényl-, ester éthylique, (2S)- implique l’interaction du cycle oxirane avec les nucléophiles, conduisant à des réactions d’ouverture de cycle. Le groupe ester peut subir une hydrolyse pour former des acides carboxyliques, qui peuvent ensuite participer à diverses voies biochimiques. Les groupes phényles contribuent à la stabilité et à la réactivité du composé en fournissant un encombrement stérique et des effets électroniques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-oxiranecarboxylique, 3-méthyl-3-phényl-, ester éthylique

- Acide 2-oxiranecarboxylique, 3-phényl-, ester éthylique

- Acide 2-oxiranecarboxylique, 2-méthyl-3,3-diphényl-, ester éthylique

Unicité

L’acide 2-oxiranecarboxylique, 3,3-diphényl-, ester éthylique, (2S)- est unique en raison de sa configuration (2S)- spécifique, qui confère une activité optique et influence sa réactivité et ses interactions avec d’autres molécules. La présence de deux groupes phényles le distingue également des autres composés similaires, affectant ses propriétés stériques et électroniques .

Propriétés

Formule moléculaire |

C17H16O3 |

|---|---|

Poids moléculaire |

268.31 g/mol |

Nom IUPAC |

ethyl (2S)-3,3-diphenyloxirane-2-carboxylate |

InChI |

InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1 |

Clé InChI |

JRSQCUMYEAXYBA-OAHLLOKOSA-N |

SMILES isomérique |

CCOC(=O)[C@@H]1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CCOC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)

![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)

![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)

![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)

![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)